molecular formula C27H22ClN3O3 B2997726 (5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone CAS No. 442649-86-7

(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Cat. No.: B2997726
CAS No.: 442649-86-7
M. Wt: 471.94
InChI Key: DFMFYJVDSQFADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone" is a pyrazoline derivative featuring a quinoline core substituted with chlorine and methoxy groups at positions 2 and 6, respectively. The pyrazoline ring is further functionalized with a 4-methoxyphenyl group and a phenyl methanone moiety.

Properties

IUPAC Name

[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3/c1-33-20-10-8-17(9-11-20)24-16-25(31(30-24)27(32)18-6-4-3-5-7-18)22-15-19-14-21(34-2)12-13-23(19)29-26(22)28/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMFYJVDSQFADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by recent research findings.

Structural Characteristics

This compound features a quinoline moiety, a pyrazole ring, and methoxy phenyl groups, which contribute to its pharmacological properties. The molecular formula is C27H22ClN3O3C_{27}H_{22}ClN_{3}O_{3} with a molecular weight of 471.94 g/mol. Key structural features include:

PropertyValue
Molecular FormulaC27 H22 Cl N3 O3
Molecular Weight471.94 g/mol
LogP6.0125
Polar Surface Area51.17 Ų
Hydrogen Bond Acceptors6

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-methoxyquinolin-3-carbaldehyde with appropriate amines under controlled conditions, resulting in the formation of the pyrazole ring and subsequent modifications to achieve the final structure. This synthetic route is crucial for obtaining compounds with desired biological activities.

Antimicrobial Activity

Research indicates that derivatives of quinoline and pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The activity against Mtb was assessed through IC50 values, with effective compounds demonstrating IC50 values in the range of 13–22 µM, indicating potent antimycobacterial activity .

Antitumor Activity

Quinoline derivatives are also recognized for their anticancer properties. A study on quinoline-chalcone derivatives highlighted their antiproliferative effects against several cancer cell lines, suggesting that modifications to the quinoline structure can enhance activity against tumor cells . The target compound's structural features may similarly lead to promising antitumor effects.

The mechanism of action for compounds like this compound often involves interference with critical biochemical pathways within pathogens or cancer cells. For example, inhibition of enzymes involved in metabolic pathways or disruption of cellular signaling processes can contribute to observed biological effects.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study focused on structure-activity relationships (SAR) found that certain modifications to quinoline derivatives significantly improved their efficacy against Mtb, supporting further exploration of related compounds .
  • Antitumor Efficacy : In vitro studies demonstrated that modified quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential therapeutic application for the target compound .
  • Pharmacokinetic Properties : Research has indicated that structural modifications can enhance the pharmacokinetic profiles of quinoline derivatives, leading to better absorption and bioavailability in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Quinoline-Based Derivatives
  • 1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): This compound replaces the 6-methoxy group on the quinoline with a methyl group and introduces a 3,4-dimethoxyphenyl substituent. The substitution at the quinoline 6-position (methyl vs.
  • 6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline (): This analogue features an additional methyl group at position 8 of the quinoline and a phenylquinoline scaffold. The dual quinoline-phenolic structure may enhance π-π stacking interactions compared to the target compound’s single quinoline system.
Methoxyphenyl-Substituted Pyrazolines
  • 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (): Replaces the quinoline moiety with a benzothiazole group.
Pyridinyl Methanone Derivatives
  • 5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone (): Substitutes the phenyl methanone group with a pyridinyl moiety. The nitrogen atom in pyridine introduces polarity, which could improve solubility compared to the target compound’s purely aromatic methanone.

Pharmacological Implications

While direct bioactivity data for the target compound are absent in the provided evidence, insights can be drawn from structurally related molecules:

  • Antitumor Activity: Pyrazoline derivatives with quinoline or benzothiazole moieties (e.g., ) exhibit antitumor properties, likely due to intercalation with DNA or inhibition of topoisomerases. The chloro and methoxy groups on the target’s quinoline may enhance such interactions .
  • Antidepressant Potential: notes pyrazolines with methoxyphenyl groups as antidepressants, suggesting the target’s 4-methoxyphenyl substituent could contribute to serotonin or norepinephrine reuptake inhibition .

Physicochemical Properties

Property Target Compound 1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () 5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone ()
Molecular Weight* ~497.9 g/mol ~482.9 g/mol ~297.3 g/mol
Key Substituents 2-Cl, 6-OCH₃ (quinoline); 4-OCH₃Ph 2-Cl, 6-CH₃ (quinoline); 3,4-(OCH₃)₂Ph 3-OCH₃Ph; pyridinyl
Aromatic System Quinoline + phenyl methanone Quinoline + dimethoxyphenyl Pyridinyl + methoxyphenyl
Potential Bioactivity Antitumor (inferred) Antitumor (inferred) Unknown

*Calculated based on molecular formulas from evidence.

Q & A

Q. Methodological Approach :

  • HPLC : Quantify purity using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the methanone group) .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles (e.g., pyrazoline ring dihedral angles: 6.69°–76.67°) and hydrogen-bonding networks .

Advanced: How do substituents on the quinoline and pyrazoline rings influence electronic properties?

Q. Experimental Design :

  • Dipole Moment Analysis : Use solvatochromic shifts in solvents (e.g., toluene, DMSO) to estimate ground vs. excited-state dipole moments .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to correlate substituent effects (e.g., electron-withdrawing Cl on quinoline) with charge distribution .
  • Contradictions : Discrepancies between experimental and theoretical dipole moments may arise from solvent polarity or crystal packing effects .

Advanced: What crystallographic techniques resolve intermolecular interactions critical for stability?

Q. Advanced Methodology :

  • SCXRD : Identify hydrogen bonds (e.g., C–H···O interactions with bond distances of 2.5–2.7 Å) and π-π stacking (e.g., centroid distances of 3.8–4.2 Å) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···H contacts >50%, O···H <10%) to assess packing efficiency .
  • Limitations : Thermal motion in flexible pyrazoline rings may reduce refinement accuracy (R-factor >0.05) .

Advanced: How can conflicting pharmacological data (e.g., variable IC₅₀ values) be addressed?

Q. Data Contradiction Analysis :

  • Source Identification : Assess if variability stems from:
    • Sample Degradation : Prolonged storage or assay conditions (e.g., organic degradation in aqueous media at 25°C for >9 hours) .
    • Assay Design : Compare cell-line specificity (e.g., HEK293 vs. HeLa) or solvent effects (DMSO concentration ≤0.1% for cytotoxicity controls) .
  • Mitigation : Stabilize samples via continuous cooling (-20°C) and standardize solvent systems across studies .

Advanced: What spectroscopic methods differentiate tautomeric forms of the pyrazoline ring?

Q. Methodology :

  • ¹H/¹³C NMR : Monitor proton environments (e.g., pyrazoline NH at δ 10–12 ppm in DMSO-d₆) and carbon chemical shifts (C=O at δ 190–200 ppm) .
  • Variable-Temperature NMR : Detect tautomerization equilibria (e.g., ΔG‡ >70 kJ/mol for ring inversion) .
  • Contradictions : Solvent-dependent shifts (e.g., DMSO vs. CDCl₃) may obscure tautomeric ratios .

Basic: What are the recommended storage conditions to prevent decomposition?

  • Temperature : Store at -20°C in amber vials to minimize photodegradation .
  • Solvent : Dissolve in anhydrous DMSO (≤1 mg/mL) for long-term stability .
  • Monitoring : Conduct monthly HPLC checks to detect degradation products (e.g., hydrolyzed methanone group) .

Advanced: How does the chloroquinoline moiety impact binding to biological targets?

Q. Mechanistic Studies :

  • Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., CDK2 kinase: Cl forms halogen bonds with Leu83) .
  • SAR Analysis : Compare analogues (e.g., 6-methoxy vs. 6-Cl substituents) using IC₅₀ trends in enzyme assays .
  • Limitations : Crystallographic resolution ≤1.5 Å is required to resolve Cl-protein interactions unambiguously .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.